3-Nitro-2-(trifluoromethyl)phenol
Overview
Description
3-Nitro-2-(trifluoromethyl)phenol is an aromatic compound characterized by the presence of a nitro group (-NO2) and a trifluoromethyl group (-CF3) attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-2-(trifluoromethyl)phenol typically involves nitration of 2-(trifluoromethyl)phenol. One common method includes the reaction of 2-(trifluoromethyl)phenol with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the phenol ring .
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Purification methods such as crystallization from benzene or a benzene-petroleum ether mixture are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-Nitro-2-(trifluoromethyl)phenol undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of quinones or other oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 3-Amino-2-(trifluoromethyl)phenol.
Substitution: Various ethers or esters depending on the substituent introduced.
Oxidation: Quinones or other oxidized phenolic derivatives.
Scientific Research Applications
3-Nitro-2-(trifluoromethyl)phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the production of agrochemicals and materials with specific properties, such as enhanced stability or reactivity
Mechanism of Action
The mechanism of action of 3-Nitro-2-(trifluoromethyl)phenol depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, leading to modulation of their activity. The presence of the nitro and trifluoromethyl groups can influence the compound’s reactivity and binding affinity, thereby affecting its overall biological activity .
Comparison with Similar Compounds
Similar Compounds
4-Nitro-3-(trifluoromethyl)phenol: Similar structure but with different positioning of the nitro group.
2-Nitro-4-(trifluoromethyl)phenol: Another positional isomer with distinct chemical properties.
4-(Trifluoromethyl)phenol: Lacks the nitro group, leading to different reactivity and applications
Uniqueness
3-Nitro-2-(trifluoromethyl)phenol is unique due to the specific positioning of the nitro and trifluoromethyl groups, which can significantly influence its chemical reactivity and potential applications. The combination of these functional groups imparts distinct electronic and steric properties, making it a valuable compound for various research and industrial purposes.
Properties
IUPAC Name |
3-nitro-2-(trifluoromethyl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO3/c8-7(9,10)6-4(11(13)14)2-1-3-5(6)12/h1-3,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAMAMUQIIAELJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)C(F)(F)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.